![molecular formula C26H50O12P4 B6309034 Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95% CAS No. 136455-49-7](/img/structure/B6309034.png)

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

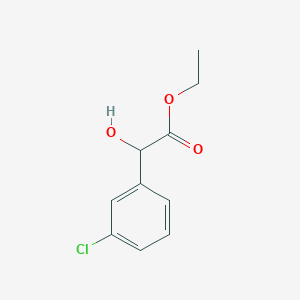

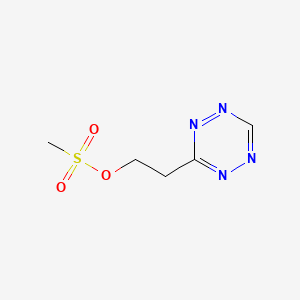

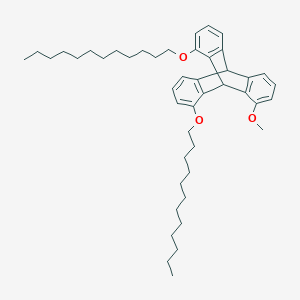

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) is a chemical compound with the molecular formula C26H50O12P4 and a molecular weight of 678.57 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C26H50O12P4. It contains a benzene ring (C6H6) at its core, with four methylene (CH2) groups attached to the 1,2,4,5 positions of the benzene ring. Each methylene group is linked to a phosphonate (PO3) group, which in turn is bound to two ethyl (C2H5) groups .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas, as it is air sensitive .Wirkmechanismus

Target of Action

The primary targets of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) are metal ions . This compound is often used as a chelating agent for metal ions, especially in metal surface treatment and corrosion prevention .

Mode of Action

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) interacts with its targets by forming complexes with metal ions . This interaction results in the stabilization of the metal ions, preventing them from participating in unwanted chemical reactions that could lead to corrosion or other forms of degradation .

Biochemical Pathways

It is known that the compound can influence theredox reactions involving metal ions, thereby affecting the overall biochemical pathways in which these metal ions are involved .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is insoluble in water but soluble in some organic solvents such as ether and xylene . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) are primarily related to its ability to stabilize metal ions . By forming complexes with these ions, the compound can prevent them from participating in unwanted chemical reactions, thereby reducing corrosion and other forms of degradation .

Action Environment

The action, efficacy, and stability of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can affect the compound’s ability to form complexes . Additionally, the compound’s stability may be affected by exposure to air .

Eigenschaften

IUPAC Name |

1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEPIPICGDMOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O12P4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)

![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)